N-(2-butoxyphenyl)-4-fluorobenzamide
Description
N-(2-Butoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 2-butoxyphenylamine moiety. The 2-butoxy substituent introduces steric and hydrophobic effects, distinguishing it from analogs with smaller or electron-withdrawing substituents. Benzamides are widely studied for their pharmacological and material science applications, with fluorine substitution often enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
KIRLJGBFGIWENX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below compares N-(2-butoxyphenyl)-4-fluorobenzamide with structurally analogous compounds:
Key Observations:
- The 2-butoxyphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., N-(4-bromophenyl)-4-fluorobenzamide). This may reduce crystallinity but enhance lipid solubility .
- Fluorine at the 4-position of the benzoyl group is conserved across analogs, suggesting its role in electronic modulation and binding interactions .
Enzyme Inhibition:
- The target compound’s butoxy group may enhance membrane permeability, though steric effects could reduce binding affinity.
Electrochemical Activity:
- N-(dimethylcarbamothioyl)-4-fluorobenzamide forms stable Cu(II)/Ni(II) complexes via thiocarbonyl and carbonyl coordination . The target compound lacks thiourea donors but may still chelate metals through the amide oxygen.
Antimicrobial Potential:
- Chloro and bromo analogs (e.g., Ztz240, N-(4-bromophenyl)-4-fluorobenzamide) show activity against microbial targets, suggesting halogen substituents enhance bioactivity . The butoxy group’s role remains speculative but could modulate toxicity profiles.
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